Hydrogen Bond Donor Advantage Over Azetidine-3-carboxamide
3-Hydroxyazetidine-3-carboxamide possesses 3 hydrogen bond donor (HBD) sites — the azetidine NH, the carboxamide NH₂, and the tertiary hydroxyl — whereas its direct des-hydroxy analog azetidine-3-carboxamide has 2 HBD sites (azetidine NH and carboxamide NH₂ only), and the natural amino acid isostere L-proline also has 2 HBD sites (secondary amine NH and carboxylic acid OH) [1][2]. The additional HBD contributed by the 3-OH group enables a distinct hydrogen bonding network that is absent in both comparators, providing an extra anchor point for target engagement or crystal packing [3].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 (azetidine NH + carboxamide NH₂ + 3-OH) |
| Comparator Or Baseline | Azetidine-3-carboxamide: 2 HBD; L-Proline: 2 HBD |
| Quantified Difference | +1 HBD versus azetidine-3-carboxamide; +1 HBD versus L-proline |
| Conditions | Computed molecular descriptors (PubChem/XLogP3 methodology) [1][2] |
Why This Matters
The additional hydrogen bond donor directly expands the intermolecular interaction potential, which can be decisive when selecting a building block for target-oriented synthesis where a specific HBD count is required for binding or solubility.
- [1] Kuujia.com. 3-Hydroxyazetidine-3-carboxamide (CAS 1212057-49-2) — Computed Properties: Hydrogen Bond Donor Count = 3. Accessed 2026-04-23. View Source
- [2] Kuujia.com. Azetidine-3-carboxamide (CAS 740768-99-4) — Computed Properties: Hydrogen Bond Donor Count = 2. Accessed 2026-04-23. View Source
- [3] Plantaedb.com. Proline — Physicochemical Properties: H-Bond Donor = 2, XlogP = –2.50, TPSA = 49.30 Ų. Accessed 2026-04-23. View Source
